molecular formula C24H20O6S B12216136 (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

Cat. No.: B12216136
M. Wt: 436.5 g/mol
InChI Key: UQRNIBJFYSQSTC-UCQKPKSFSA-N
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Description

The compound (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a complex organic molecule that features a benzofuran core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps. One common route includes the condensation of 2-ethoxybenzaldehyde with a benzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and benzofuran moieties.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and alcohols (for nucleophilic substitution) are commonly employed.

Major Products Formed

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The benzofuran core is known for its biological activity, which can be enhanced by appropriate substitutions.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties. Benzofuran derivatives have shown promise in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
  • 1-alkyl-3-[(2Z)-2,4-diaryl-4-oxobut-2-en-1-yl]-1H-benzimidazol-3-ium bromides
  • (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1H-inden-1-ylideneoxonium

Uniqueness

The uniqueness of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C24H20O6S

Molecular Weight

436.5 g/mol

IUPAC Name

[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C24H20O6S/c1-3-28-21-7-5-4-6-17(21)14-23-24(25)20-13-10-18(15-22(20)29-23)30-31(26,27)19-11-8-16(2)9-12-19/h4-15H,3H2,1-2H3/b23-14-

InChI Key

UQRNIBJFYSQSTC-UCQKPKSFSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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